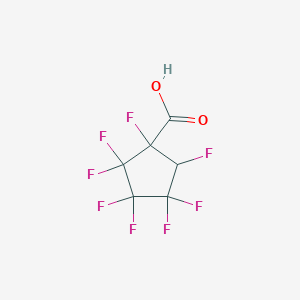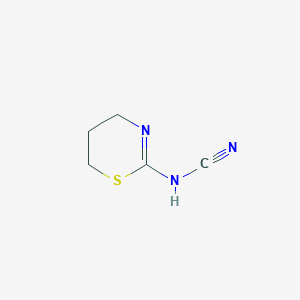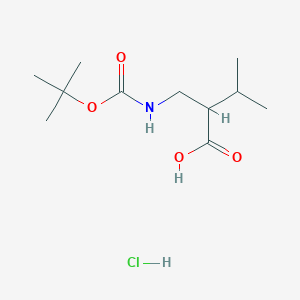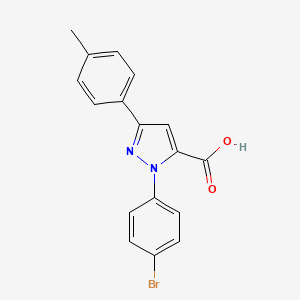
7-Chloroquinolin-4-ylzinc iodide, 0.25 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloroquinolin-4-ylzinc iodide, 0.25 M in THF (7-CQZnI) is a widely used reagent in organic synthesis. It is a versatile reagent that can be used in a variety of reactions, including the synthesis of heterocycles, the formation of carbon-carbon bonds, and the synthesis of organometallic compounds. 7-CQZnI has also been used in the synthesis of pharmaceuticals, dyes, and other compounds. In addition to its use in organic synthesis, 7-CQZnI is being explored for its potential applications in scientific research, including its ability to act as a catalyst in biochemical and physiological processes.
Mechanism of Action
7-Chloroquinolin-4-ylzinc iodide, 0.25 M in THF acts as a catalyst in biochemical and physiological processes by facilitating the formation of carbon-carbon bonds. The reaction of 7-Chloroquinolin-4-ylzinc iodide, 0.25 M in THF with a substrate molecule produces a salt, which is then reacted with a reducing agent to produce the desired product. This process is known as a redox reaction, which is a type of reaction in which electrons are transferred between molecules.
Biochemical and Physiological Effects
7-Chloroquinolin-4-ylzinc iodide, 0.25 M in THF has been found to have a variety of biochemical and physiological effects. In particular, it has been shown to be capable of catalyzing the formation of amino acids, proteins, and other molecules. It has also been found to be capable of catalyzing the formation of peptides and nucleic acids. In addition, 7-Chloroquinolin-4-ylzinc iodide, 0.25 M in THF has been found to be capable of catalyzing the oxidation of certain organic compounds.
Advantages and Limitations for Lab Experiments
7-Chloroquinolin-4-ylzinc iodide, 0.25 M in THF has several advantages for use in lab experiments. It is a relatively inexpensive reagent and is easy to obtain. In addition, it is a versatile reagent that can be used in a variety of reactions, including the synthesis of heterocycles, the formation of carbon-carbon bonds, and the synthesis of organometallic compounds. However, 7-Chloroquinolin-4-ylzinc iodide, 0.25 M in THF also has some limitations. It is a relatively unstable reagent and is sensitive to air, light, and moisture. In addition, it is toxic and can be hazardous to handle.
Future Directions
In the future, 7-Chloroquinolin-4-ylzinc iodide, 0.25 M in THF may be explored for its potential applications in drug discovery and development. It may also be explored for its potential use in the synthesis of complex molecules, such as peptides and nucleic acids. In addition, 7-Chloroquinolin-4-ylzinc iodide, 0.25 M in THF may be explored for its potential use in the synthesis of polymers, supramolecular structures, and inorganic materials. Finally, 7-Chloroquinolin-4-ylzinc iodide, 0.25 M in THF may be explored for its potential use in catalysis, such as the catalytic conversion of organic compounds.
Synthesis Methods
7-Chloroquinolin-4-ylzinc iodide, 0.25 M in THF is synthesized using a two-step process. The first step involves the reaction of 7-chloroquinoline with zinc iodide in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a salt, which is then reacted with a reducing agent such as triethylphosphine to produce the desired product, 7-Chloroquinolin-4-ylzinc iodide, 0.25 M in THF. The reaction is typically carried out in the presence of a solvent such as THF (tetrahydrofuran) or DMF (dimethylformamide).
Scientific Research Applications
7-Chloroquinolin-4-ylzinc iodide, 0.25 M in THF has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, dyes, and other compounds. It has also been used as a catalyst in biochemical and physiological processes, such as the synthesis of amino acids and proteins. In addition, 7-Chloroquinolin-4-ylzinc iodide, 0.25 M in THF has been explored for its potential use in the synthesis of complex molecules, such as peptides and nucleic acids.
properties
IUPAC Name |
7-chloro-4H-quinolin-4-ide;iodozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN.HI.Zn/c10-8-4-3-7-2-1-5-11-9(7)6-8;;/h1,3-6H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQFRSYGVFCBIH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=CC2=[C-]1)Cl.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClINZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroquinolin-4-ylzinc iodide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














